molecular formula C20H14ClF2N5O2 B2449787 N-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3,4-difluorobenzamide CAS No. 1021066-54-5

N-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3,4-difluorobenzamide

Cat. No.: B2449787
CAS No.: 1021066-54-5
M. Wt: 429.81
InChI Key: FILKWQIIJRFVBA-UHFFFAOYSA-N
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Description

N-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3,4-difluorobenzamide is a useful research compound. Its molecular formula is C20H14ClF2N5O2 and its molecular weight is 429.81. The purity is usually 95%.
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Mechanism of Action

Target of Action

Similar compounds have been found to targetcyclo-oxygenase (COX) enzymes , which play a crucial role in the inflammatory response.

Mode of Action

The compound’s mode of action is likely related to its interaction with its targets. For instance, if the compound targets COX enzymes, it may inhibit the biosynthesis of prostaglandins , which are key mediators of inflammation. This could result in anti-inflammatory effects.

Biochemical Pathways

The compound may affect the arachidonic acid pathway . In this pathway, arachidonic acid is metabolized to prostaglandins and leukotrienes by the cyclo-oxygenase and 5-lipoxygenase pathways, respectively . By inhibiting COX enzymes, the compound could disrupt this pathway and reduce the production of pro-inflammatory prostaglandins.

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. If the compound acts as a COX inhibitor, it could reduce inflammation and pain by decreasing the production of prostaglandins .

Biochemical Analysis

Biochemical Properties

Triazole compounds are known to bind readily in the biological system with a variety of enzymes and receptors . This suggests that N-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3,4-difluorobenzamide may interact with various biomolecules, potentially influencing their function.

Cellular Effects

Given the known biological activities of triazoles, it is possible that this compound could influence cell function . This could include impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Triazole compounds are known to bind to various enzymes and receptors , suggesting that this compound may exert its effects at the molecular level through similar interactions.

Properties

IUPAC Name

N-[2-[[3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]-3,4-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClF2N5O2/c21-14-4-2-1-3-13(14)19-26-25-17-7-8-18(27-28(17)19)30-10-9-24-20(29)12-5-6-15(22)16(23)11-12/h1-8,11H,9-10H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FILKWQIIJRFVBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C3N2N=C(C=C3)OCCNC(=O)C4=CC(=C(C=C4)F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClF2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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